5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-1-2-10-5-9-4-7(10)3-6/h4-6H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIASDMFGYACABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2CC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iminium Ion Cyclization Strategy
The intramolecular cyclization of iminium ions represents a foundational method for constructing the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core. Dinsmore et al. demonstrated that condensation of a γ-(1-imidazolyl)butyraldehyde derivative with a primary amine generates an iminium intermediate, which undergoes cyclization to yield the tetrahydroimidazo[1,5-a]pyridine skeleton. For the 7-carboxylic acid variant, the aldehyde precursor is substituted with a carboxylic acid group or a masked equivalent (e.g., ester or nitrile). Subsequent hydrolysis or oxidation introduces the acid functionality.
Critical parameters include:
- Solvent selection : Acetonitrile or tetrahydrofuran (THF) optimizes iminium stability.
- Temperature : Cyclization proceeds efficiently at 0–25°C.
- Acid catalysis : Hydrochloric acid accelerates the reaction but requires careful control to avoid over-oxidation.
This method achieves moderate yields (40–60%) and is favored for its conformational control, making it suitable for synthesizing inhibitors with enhanced metabolic stability.
Formamide Cyclization and Hydrogenation
A patent by Justia (2007) outlines a scalable route starting from C-(3-hydroxypyridin-2-yl)methylamine derivatives. The amine is converted to a formamide via reaction with formic acid or its derivatives, followed by cyclization under acidic conditions to form imidazo[1,5-a]pyridine. Hydrogenation of the resulting compound over palladium catalysts selectively reduces the pyridine ring to yield 6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one, which is further oxidized to introduce the carboxylic acid group at position 7.
Key steps include:
- Protection-deprotection sequences : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during cyclization.
- Hydrogenation conditions : Palladium on charcoal (10–20 wt%) under 50 psi H₂ ensures complete reduction without over-hydrogenation.
- Oxidation : Potassium permanganate or Jones reagent converts the 8-keto group to a carboxylic acid, though yields vary (30–50%).
This method is notable for its compatibility with large-scale production, with reported isolated yields exceeding 70% for intermediate steps.
Multi-Step Functionalization of Pyridine Derivatives
Evitachem’s synthesis of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid provides a template for functionalizing the tetrahydroimidazo pyridine core. Starting from 3-hydroxy-2-cyanopyridine, sequential alkylation, reduction, and oxidation install the carboxylic acid group. For the 7-carboxylic acid isomer, the methyl group at position 7 is oxidized using ruthenium-based catalysts (e.g., RuCl₃/NaIO₄), achieving yields of 55–65%.
Optimization insights :
- Alkylation regioselectivity : Lithium diisopropylamide (LDA) directs methylation exclusively to the pyridine nitrogen.
- Oxidation control : Stoichiometric oxidants minimize decarboxylation, a common side reaction in carboxylic acid synthesis.
Oxidation of Tetrahydroimidazo Pyridine Precursors
WO 2005/118581 describes the oxidation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine intermediates to introduce carboxylic acid groups. For example, treatment of 7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine with potassium dichromate in sulfuric acid yields the 7-carboxylic acid derivative. However, harsh conditions often lead to ring-opening byproducts, necessitating careful temperature modulation (0–10°C) and dilute reaction mixtures.
Acylation and Hydrolysis Approaches
EP0245637A1 details the acylation of histidine derivatives with formaldehyde to form tetrahydroimidazo[4,5-c]pyridine analogs, adaptable to the [1,5-a] series. After Boc protection, the carboxylic acid is introduced via hydrolysis of a methyl ester using aqueous sodium hydroxide. Yields reach 70–80% for the hydrolysis step, though regioselectivity remains a challenge.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations
The iminium cyclization mechanism involves nucleophilic attack by the amine on the aldehyde, forming a Schiff base that undergoes acid-catalyzed cyclization. For oxidation routes, the methyl group is sequentially converted to alcohol, ketone, and finally carboxylic acid via radical intermediates. Density functional theory (DFT) studies suggest that the bicyclic system’s strain facilitates ring-opening during over-oxidation, necessitating mild conditions.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the imidazo[1,5-a]pyridine ring system .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including bacterial and viral infections.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridine derivatives, such as:
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
- 5,6,7,8-Tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine
Uniqueness
What sets 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid apart is its specific ring structure and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid (CAS No. 753428-77-2) is a heterocyclic compound characterized by its unique imidazole and pyridine ring structure. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- Purity : Typically available at 95% purity .
Structural Features
The compound contains both a carboxylic acid group and a bicyclic structure that enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promise in antiviral applications. Preliminary studies indicate that it may inhibit viral replication through interaction with specific viral proteins or pathways.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism or viral replication.
- Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that affect cell proliferation and survival.
Case Study: Heparanase-1 Inhibition
A recent study explored the compound's role as a selective inhibitor of heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The optimized derivatives of tetrahydroimidazo[1,2-a]pyridine demonstrated significant inhibitory activity against HPSE1 while maintaining selectivity over other glucuronidases .
Table: Inhibitory Activity Comparison
| Compound | IC50 (µM) | Selectivity Ratio (HPSE1/GUSβ) |
|---|---|---|
| Original Compound | 10 | 2.5 |
| Optimized Derivative 16 | 5 | 5 |
| Optimized Derivative 17 | 4 | 6 |
This table illustrates the enhanced potency and selectivity of the optimized derivatives compared to the original compound.
Additional Findings
Further investigations into the pharmacokinetics and toxicity profiles of this compound are ongoing. These studies aim to elucidate the compound's therapeutic potential and safety for clinical applications.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., ethanol, DMF) impacts reaction efficiency.
- Temperature control during cyclization prevents side reactions like over-oxidation.
How is the structural integrity of this compound confirmed in synthetic studies?
Basic Characterization Techniques
Structural validation relies on multi-spectroscopic analyses:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., characteristic shifts for the carboxylic acid at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirms the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₀N₂O₂: 166.0742) .
Advanced Tip : Cross-check experimental NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
What strategies optimize reaction yields for derivatives of this compound?
Advanced Reaction Design
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in multi-step reactions .
- Catalyst Use : Acid catalysts (e.g., trifluoroacetic acid) improve cyclization efficiency in microwave-assisted syntheses .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
Case Study : A one-pot synthesis of diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate achieved 55% yield by maintaining strict pH control (pH 6–7) during cyclization .
How can researchers resolve discrepancies in spectroscopic data across studies for this compound?
Advanced Data Contradiction Analysis
Discrepancies in NMR/IR data often arise from:
- Tautomerism : The compound’s fused heterocycle may exhibit keto-enol tautomerism, altering peak positions. Compare data under consistent pH conditions .
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts. Standardize solvent systems for cross-study comparisons .
- Impurity Profiles : Trace byproducts (e.g., unhydrolyzed esters) can skew HRMS results. Use preparative HPLC to isolate pure fractions before analysis .
What methodologies enable regioselective functionalization of the imidazo[1,5-a]pyridine scaffold?
Advanced Functionalization Techniques
Regioselective modification focuses on:
- Electrophilic Aromatic Substitution : Install substituents at the C-3 position using directed ortho-metalation (e.g., LDA at –78°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at halogenated positions (e.g., C-5 brominated derivatives) introduces aryl/heteroaryl groups .
- Carboxylic Acid Derivatization : Convert the –COOH group to amides or esters via EDC/HOBt-mediated coupling, preserving the core structure .
Example : 7-Substituted analogs were synthesized by reacting the carboxylic acid with amines in pyridine, achieving >70% yields .
What mechanisms underlie the biological activity of this compound in medicinal chemistry studies?
Advanced Pharmacological Analysis
The compound’s bioactivity stems from:
- Target Interaction : The triazolo-pyridine moiety binds to GABAₐ receptors, modulating neurotransmitter activity .
- Metabolic Stability : The tetrahydroimidazo ring enhances resistance to hepatic CYP450 oxidation compared to non-saturated analogs .
- Structure-Activity Relationships (SAR) : Methyl or halogen substituents at C-5 improve antimicrobial potency by increasing lipophilicity (logP ~2.5) .
Validation : In vitro assays (e.g., MIC testing) paired with molecular docking simulations confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
